molecular formula C12H26 B14537765 3-Ethyl-2,2,3,5-tetramethylhexane CAS No. 62185-01-7

3-Ethyl-2,2,3,5-tetramethylhexane

Cat. No.: B14537765
CAS No.: 62185-01-7
M. Wt: 170.33 g/mol
InChI Key: CHURHVBNTYCJDL-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C₁₂H₂₆ It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,3,5-tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with ethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of raw materials into the target compound. The use of advanced catalysts and optimized reaction conditions is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although less common for alkanes, reduction can occur under specific conditions, leading to the formation of simpler hydrocarbons.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) can be employed.

    Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Haloalkanes.

Scientific Research Applications

3-Ethyl-2,2,3,5-tetramethylhexane has various applications in scientific research:

    Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.

    Biology: Its interactions with biological membranes and proteins can be investigated to understand the behavior of hydrophobic molecules.

    Medicine: While not directly used as a drug, it can be a reference compound in pharmacological studies.

    Industry: It may be used as a solvent or intermediate in the synthesis of other chemicals.

Mechanism of Action

As an alkane, 3-Ethyl-2,2,3,5-tetramethylhexane is relatively inert and does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as solubility and hydrophobic interactions, rather than chemical. The compound does not target specific molecular pathways or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,5-Tetramethylhexane
  • 3-Ethyl-2,2,4,4-tetramethylpentane
  • 2,2,4,4-Tetramethylpentane

Uniqueness

3-Ethyl-2,2,3,5-tetramethylhexane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and solubility. The presence of ethyl and multiple methyl groups creates a distinct structure that differentiates it from other branched alkanes.

Properties

CAS No.

62185-01-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,2,3,5-tetramethylhexane

InChI

InChI=1S/C12H26/c1-8-12(7,9-10(2)3)11(4,5)6/h10H,8-9H2,1-7H3

InChI Key

CHURHVBNTYCJDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)C)C(C)(C)C

Origin of Product

United States

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